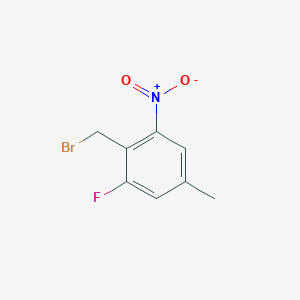

2-Fluoro-4-methyl-6-nitrobenzyl bromide

Description

BenchChem offers high-quality 2-Fluoro-4-methyl-6-nitrobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methyl-6-nitrobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

2-(bromomethyl)-1-fluoro-5-methyl-3-nitrobenzene |

InChI |

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3 |

InChI Key |

HUYGCJLMZHTNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fluorinated ortho-Nitrobenzyl Bromide Derivatives

Design, Synthesis, and Photochemical Application

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated ortho-nitrobenzyl (oNB) bromide derivatives, a specialized class of photocleavable protecting groups (PPGs). While standard oNB systems are ubiquitous in chemical biology for "caging" bioactive molecules, fluorinated derivatives offer distinct advantages: metabolic stability , tunable lipophilicity , and the ability to utilize

This document is structured for researchers requiring actionable protocols for synthesis, conjugation, and photolysis, grounded in physical organic chemistry principles.

Part 1: Molecular Architecture & Design Logic

The Fluorine Advantage

The incorporation of fluorine into the ortho-nitrobenzyl core is not merely structural; it is functional.

-

Electronic Modulation: The high electronegativity of fluorine ($ \chi = 3.98

-I$). When placed on the aromatic ring (e.g., 4-fluoro-2-nitrobenzyl), it alters the acidity of the aci-nitro intermediate, potentially accelerating the dark-reaction steps of photolysis. -

Metabolic Robustness: Fluorination blocks oxidative metabolism at specific ring positions (e.g., P450 oxidation), enhancing the in vivo stability of the caged probe before photolysis.

-

F-NMR Dosimetry: Unlike UV-Vis, which requires optical transparency,

Structural Variants

| Derivative | Structure Description | Key Property |

| 4-Fluoro-2-nitrobenzyl bromide | F at para to benzylic carbon | Standard building block; balances lipophilicity and reactivity. |

| 5-Fluoro-2-nitrobenzyl bromide | F at meta to benzylic carbon | Distinct |

| Warning: Drastically alters photochemistry; often reduces quantum yield due to C-F bond strength and steric bulk. |

Part 2: Synthesis Strategies

Core Directive: The synthesis of fluorinated oNB bromides relies on the radical bromination of the corresponding fluoronitrotoluene.

Protocol: Radical Bromination of 4-Fluoro-2-nitrotoluene

Objective: Synthesize 4-fluoro-2-nitrobenzyl bromide from 4-fluoro-2-nitrotoluene. Mechanism: Free-radical substitution (Wohl-Ziegler reaction).

Reagents:

-

Precursor: 4-Fluoro-2-nitrotoluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)

-

Solvent: Anhydrous Acetonitrile (

) or Trifluorotoluene (Green alternative to

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (10 mmol) in anhydrous acetonitrile (50 mL).

-

Activation: Add NBS (11 mmol) and AIBN (0.5 mmol).

-

Reaction: Heat the mixture to reflux (

C) under an inert atmosphere (-

Critical Control Point: Monitor the reaction via TLC (Hexane/EtOAc 9:1) or

H-NMR.[1] The benzylic methyl triplet (approx 2.6 ppm) will disappear, replaced by the benzylic bromide singlet (approx 4.5-4.8 ppm).

-

-

Termination: Once conversion >95% (typically 4-12 hours), cool to room temperature.

-

Workup: Remove solvent in vacuo. Resuspend residue in

or cold ether to precipitate succinimide byproduct. Filter. -

Purification: Concentrate the filtrate. Recrystallize from cyclohexane or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Self-Validating Metric:

-

H-NMR Validation: Look for the shift of the benzylic protons from

- F-NMR Validation: Ensure a single fluorine peak is maintained (checking for ring bromination byproducts).

Part 3: Photochemical Mechanism & Pathways

The uncaging process follows the Norrish Type II mechanism. Upon UV irradiation (typically 365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[2] This rearranges to a cyclic isoxazole, which hydrolyzes to release the cargo and the nitroso byproduct.

Mechanistic Visualization

Figure 1: The Norrish Type II photolysis pathway for fluorinated oNB derivatives. The presence of Fluorine on the ring can stabilize the transition state of the H-abstraction or alter the lifetime of the aci-nitro intermediate.

Part 4: Application Protocols (Caging & Uncaging)

Caging a Carboxylic Acid (Drug/Probe)

Reaction Type: Nucleophilic Substitution (

-

Dissolution: Dissolve the carboxylic acid cargo (1.0 eq) in dry DMF.

-

Deprotonation: Add

(1.5 eq) or -

Coupling: Add 4-fluoro-2-nitrobenzyl bromide (1.1 eq) dropwise.

-

Incubation: Stir at room temperature for 4-6 hours. Monitor by disappearance of the bromide starting material.

-

Isolation: Dilute with EtOAc, wash with water/brine (

) to remove DMF. Dry over

Photolysis & Release Tracking

Equipment: 365 nm UV LED (approx. 10-50 mW/cm

-

Sample Prep: Dissolve caged compound (5-10 mM) in buffer (PBS pH 7.4) containing 1-5% DMSO if solubility is limited.

-

Irradiation: Expose sample to 365 nm light.

-

Quantification (

F-NMR):-

Take aliquots at t=0, 1, 5, 10 min.

-

Signal: The Fluorine signal will shift significantly as the environment changes from the benzyl ester (caged) to the nitrosobenzaldehyde (byproduct). This allows precise calculation of

without interference from biological background absorbance.

-

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Yield in Bromination | Old NBS or Wet Solvent | Recrystallize NBS from water; distill solvents. |

| Premature Hydrolysis | Lab Light Exposure | Wrap all reaction vessels in aluminum foil. |

| Slow Photolysis | Inner Filter Effect | The byproduct (nitroso) absorbs at 365 nm. Use a stronger light source or add a scavenger (e.g., semicarbazide) to trap the nitroso byproduct. |

| Insolubility | High Lipophilicity of F | Use |

References

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry. Nature Methods. Link

-

Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of Physical Chemistry A. Link

-

Mundhenke, T. F., et al. (2025).[3] Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics. Environmental Science & Technology.[3] Link

-

Pfisterer, M. M., et al. (2021). Photolysis of ortho-nitrobenzyl esters: Kinetics and substituent effects. Photochemical & Photobiological Sciences. Link

Sources

Electronic Tuning of Polysubstituted Benzyl Bromides: A Technical Guide to Reactivity and Synthesis

Topic: Electronic properties of polysubstituted benzyl bromides Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polysubstituted benzyl bromides represent a class of "privileged intermediates" in medicinal chemistry and materials science. Their utility lies in the lability of the C–Br bond, which acts as a linchpin for C–C, C–N, and C–O bond-forming reactions. However, the reactivity of these species is not monolithic; it is strictly governed by the electronic additivity of substituents on the aromatic ring.

This guide provides a rigorous analysis of how multiple substituents (polysubstitution) perturb the electronic landscape of the benzylic center. We explore the dichotomy between homolytic (radical) and heterolytic (ionic) cleavage, provide a self-validating synthesis protocol, and detail the Hammett correlations necessary to predict reactivity in drug development workflows.

The Theoretical Framework: Electronic Additivity

The behavior of polysubstituted benzyl bromides cannot be predicted by viewing substituents in isolation. It requires an understanding of Linear Free Energy Relationships (LFER) , specifically the additivity of Hammett substituent constants (

The Hammett Correlation for Polysubstitution

For a benzyl bromide with multiple substituents, the electronic effect is the sum of the individual contributions, provided steric inhibition of resonance is absent (i.e., no severe ortho-ortho clashing).

- (Sigma): The substituent constant.[1][2]

-

(Rho): The reaction constant.[1][2]

-

: Reaction generates positive charge (e.g.,

- : Reaction generates negative charge or destroys positive charge (e.g., nucleophilic attack where bond formation leads bond breaking).

-

: Reaction generates positive charge (e.g.,

The Homolytic vs. Heterolytic Paradox

A critical distinction for researchers is that electronic effects differ vastly between radical and ionic pathways.

| Property | Reaction Type | Substituent Effect | Mechanism |

| Bond Dissociation Energy (BDE) | Radical (Homolytic) | Minimal. Gas-phase thermolysis shows BDE is largely invariant (~255 kJ/mol) regardless of substitution. | Radical stability is less sensitive to polar effects than cations. |

| Solvolytic Rate | Ionic (Heterolytic) | Massive. A | Cation stability is directly linked to resonance/induction. |

Key Insight: You can synthesize electron-deficient benzyl bromides via radical bromination (Wohl-Ziegler) because the radical intermediate is accessible, even if the corresponding carbocation (required for

) is inaccessible.

Reactivity Profiles: The / Dichotomy

The substitution pattern dictates the dominant mechanistic pathway. This decision tree is critical for optimizing alkylation reactions in SAR (Structure-Activity Relationship) studies.

Visualizing the Reactivity Logic

The following diagram illustrates how electronic and steric inputs determine the reaction pathway.

Figure 1: Decision matrix for predicting nucleophilic substitution mechanisms based on steric and electronic inputs.

Synthetic Methodology: The Wohl-Ziegler Protocol[5][6][7]

The most robust method for accessing polysubstituted benzyl bromides is the Wohl-Ziegler bromination . This reaction utilizes N-Bromosuccinimide (NBS) and proceeds via a radical chain mechanism.[5]

The Mechanism

The reaction relies on a low, steady-state concentration of

Figure 2: The Wohl-Ziegler radical chain propagation cycle.

Standardized Experimental Protocol

Objective: Synthesis of 3,5-bis(trifluoromethyl)benzyl bromide (Electron Deficient Case).

Reagents:

-

3,5-bis(trifluoromethyl)toluene (10.0 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol) - Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.5 mmol)

-

Solvent:

-trifluorotoluene (PhCF3) or Acetonitrile (Green alternatives to

Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Dissolution: Dissolve the toluene derivative in PhCF3 (0.2 M concentration).

-

Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux (

). The reaction is initiated when the dense NBS solid disappears and floats to the top as succinimide.[5] -

Monitoring: Monitor via TLC or GC-MS. Note: Benzylic bromides are lability-prone; do not leave in the GC inlet too long.

-

Workup: Cool to

to precipitate succinimide completely. Filter. -

Purification: Remove solvent under reduced pressure. If necessary, purify via rapid filtration through a short silica plug (Hexanes/EtOAc). Avoid distillation if the compound is high-boiling, as thermal degradation is common.

Analytical Characterization

Characterizing these compounds requires attention to the "Heavy Atom Effect" of bromine.

Data Table: Electronic Effects on Characterization

The following table summarizes how substituents shift analytical signals relative to unsubstituted benzyl bromide.

| Substituent Type | Example | Reactivity ( | |||

| Strong EDG | 4-OMe | -0.27 | Shielded (< 4.4 ppm) | Shielded (< 33 ppm) | Fast (Loose TS) |

| Weak EDG | 4-Me | -0.17 | ~ 4.45 ppm | ~ 33.5 ppm | Moderate |

| Reference | H | 0.00 | 4.50 ppm | 34.0 ppm | Baseline |

| EWG | 4-Cl | +0.23 | Deshielded (> 4.5 ppm) | Deshielded (> 34 ppm) | Slow |

| Strong EWG | 4-NO2 | +0.78 | Deshielded (~ 4.6 ppm) | Deshielded (~ 32-35 ppm)* | Very Slow |

*Note:

Kinetic Validation Protocol (Solvolysis)

To empirically determine the electronic influence of your specific polysubstituted system, perform a solvolysis kinetic study. This is the "Gold Standard" for validating electronic properties.

Protocol:

-

Preparation: Prepare a

solution of the benzyl bromide in -

Thermostating: Maintain temperature at exactly

. -

Titration: At timed intervals (

), withdraw aliquots. Quench in cold acetone. -

Measurement: Titrate the liberated

with standardized -

Calculation: Plot

vs. time. The slope is the rate constant

Interpretation:

-

Compare

to unsubstituted benzyl bromide. -

If

is significantly lower, your system is deactivated (EWG dominated) and will require stronger nucleophiles or higher temperatures for substitution reactions.

References

-

Hammett, L. P. (1937).[6] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Laarhoven, L. J. J., et al. (1999). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides. Journal of the Chemical Society, Perkin Transactions 2, 2499-2506. Link

-

Wohl, A. (1919).[7] Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Technical Whitepaper: Handling and Risk Assessment of 2-Fluoro-4-methyl-6-nitrobenzyl bromide

Executive Summary & Chemical Identity

This guide details the safety, handling, and physicochemical profile of 2-Fluoro-4-methyl-6-nitrobenzyl bromide , a specialized electrophilic building block used in the synthesis of heterocycles and photocleavable linkers. Due to the combination of the reactive benzylic bromide moiety and the nitro group, this compound presents a dual hazard profile: it is a potent alkylating agent (lachrymator/corrosive) and possesses energetic potential (thermal instability).

Note on Specificity: While specific toxicological data for this exact isomer is limited in public registries, this guide utilizes Structure-Activity Relationship (SAR) data from close analogs (e.g., 2-Fluoro-6-nitrobenzyl bromide, CAS 1958-93-6) to establish a "worst-case" safety baseline.

Table 1: Physicochemical Fingerprint

| Property | Description / Value |

| Chemical Name | 2-(Bromomethyl)-1-fluoro-3-methyl-5-nitrobenzene |

| Molecular Formula | C₈H₇BrFNO₂ |

| Molecular Weight | ~248.05 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | Predicted: 50–75 °C (Based on nitrobenzyl analogs) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Key Functional Groups | Benzyl Bromide (Alkylator), Nitro (Electron-withdrawing/Energetic), Fluoro (Lipophilic) |

Hazard Identification (The Threat Matrix)

The toxicity of this compound is driven by its ability to irreversibly alkylate biological macromolecules.

Mechanism of Toxicity

The benzylic carbon, activated by the electron-withdrawing nitro group (via induction and resonance) and the leaving group capacity of bromine, is highly susceptible to Nucleophilic Substitution (SN2) .

-

Target: Cysteine residues in proteins and N-7 guanine in DNA.

-

Effect: Cross-linking of proteins, DNA damage, and direct cytotoxicity.

-

Lachrymatory Effect: Activation of TRPA1 ion channels in corneal nerve endings, causing intense pain and tearing even at ppm concentrations.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled (Lachrymator). |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[3] |

| Reactivity | -- | EUH044: Risk of explosion if heated under confinement. |

Operational Safety & Engineering Controls

The "Zero-Exposure" Workflow

Handling this compound requires strict adherence to engineering controls. Open-bench weighing is strictly prohibited .

DOT Diagram: Safe Weighing & Solubilization Workflow

Figure 1: Workflow for minimizing particulate exposure. The critical control point is the immediate solubilization of the solid to prevent dust generation.

Specific Engineering Controls

-

Ventilation: All operations must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Glove Selection:

-

Standard: Nitrile (Double gloved).

-

Spill Cleanup: Silver Shield® or Viton® laminates. Benzyl bromides can permeate standard nitrile in <5 minutes.

-

-

Glassware: Use amber glassware. The nitrobenzyl moiety is photolabile ; exposure to ambient UV light can cause degradation and pressure buildup (NOx generation).

Emergency Response Protocols

Decontamination Solution (The "Quench")

Water alone is ineffective and generates HBr gas. Use the following "Quench Cocktail" to chemically destroy the alkylating agent:

-

Formula: 10% Sodium Thiosulfate + 5% Sodium Bicarbonate in Water.

-

Mechanism: Thiosulfate acts as a soft nucleophile to displace the bromide, rendering the carbon non-electrophilic. Bicarbonate neutralizes the HBr byproduct.

Spill Response Logic

Figure 2: Emergency response logic. Note the mandatory wait time to allow the chemical neutralization to occur before physical collection.

Storage and Stability

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Store under Argon or Nitrogen. The compound is moisture-sensitive (hydrolysis to benzyl alcohol + HBr).

-

Container: Tightly sealed amber glass.

-

Warning: Old bottles may develop internal pressure due to decomposition.[4] Vent carefully in a hood before full opening.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl bromide derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Benzyl bromide (General Alkylating Hazards). Retrieved from [Link]

-

Organic Syntheses. Handling of Lachrymatory Benzyl Halides. Org.[5][6] Synth. Coll. Vol. 1, p. 102. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Fluoro-4-methyl-6-nitrobenzyl bromide

Introduction: A Versatile Electrophile in Modern Synthesis

2-Fluoro-4-methyl-6-nitrobenzyl bromide is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its utility as a synthetic intermediate is underscored by its role in the preparation of broad-spectrum fungicides like pyraclostrobin.[1] The strategic placement of a bromine atom on the benzylic carbon, activated by the presence of potent electron-withdrawing and-donating groups on the aromatic ring, renders this molecule an excellent electrophile for a variety of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the principles governing the reactivity of 2-fluoro-4-methyl-6-nitrobenzyl bromide and offers detailed protocols for its reaction with common nucleophiles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize this versatile building block in their synthetic endeavors.

Understanding the Reactivity Profile

The reactivity of 2-fluoro-4-methyl-6-nitrobenzyl bromide in nucleophilic substitution reactions is a product of the interplay between the benzylic bromide, a good leaving group, and the electronic effects of the substituents on the benzene ring.

The Benzylic Position: The carbon atom attached to the benzene ring (the benzylic carbon) is particularly susceptible to nucleophilic attack. This is due to the ability of the adjacent aromatic ring to stabilize the transition state of both SN1 and SN2 reactions.[2][3] As a primary benzylic halide, 2-fluoro-4-methyl-6-nitrobenzyl bromide can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions.[2][4]

Electronic Influence of Ring Substituents:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly influences the reactivity of the molecule.[5][6] It deactivates the aromatic ring towards electrophilic substitution but, more importantly for our purposes, it enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect strongly favors the SN2 pathway.

-

Fluoro Group (-F): The fluorine atom exerts a dual electronic effect. It is strongly electronegative, leading to an inductive electron-withdrawing effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. In the context of nucleophilic substitution at the benzylic position, the inductive effect is likely to be more pronounced, further increasing the partial positive charge on the benzylic carbon.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation.[6][7] This has a stabilizing effect on any developing positive charge on the benzylic carbon, which could favor an SN1-type mechanism.

The cumulative effect of these substituents makes 2-fluoro-4-methyl-6-nitrobenzyl bromide a highly reactive substrate for SN2 reactions with a wide range of nucleophiles. The strong electron-withdrawing nature of the nitro and fluoro groups creates a highly electron-deficient benzylic carbon, promoting rapid reaction with nucleophiles.

Safety and Handling

2-Fluoro-4-methyl-6-nitrobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Causes severe skin burns and eye damage.[8]

-

May cause respiratory irritation.[8]

-

Harmful if swallowed.[8]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid inhalation of dust and vapors.[8]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[8]

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions with 2-fluoro-4-methyl-6-nitrobenzyl bromide. These are representative procedures and may require optimization based on the specific nucleophile and desired outcome.

General Considerations:

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to attack the electrophilic carbon.

-

Temperature: Reactions are typically conducted at room temperature or with gentle heating to facilitate the reaction without promoting side reactions.

-

Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive nucleophiles and reagents.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of a secondary amine via the reaction of 2-fluoro-4-methyl-6-nitrobenzyl bromide with a primary amine. It is important to note that over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction in the alkylation of amines.[9] Using a slight excess of the amine can help to minimize this.

Materials:

-

2-Fluoro-4-methyl-6-nitrobenzyl bromide

-

Benzylamine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methyl-6-nitrobenzyl bromide (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive amines.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Outcome: Formation of N-benzyl-1-(2-fluoro-4-methyl-6-nitrophenyl)methanamine.

Causality Behind Experimental Choices:

-

Potassium Carbonate: Acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile: A polar aprotic solvent that facilitates the SN2 reaction.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are to remove any remaining acidic byproducts and inorganic salts.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Thiols are excellent nucleophiles and readily react with benzylic halides to form thioethers.[10][11] The corresponding thiolate, generated in situ with a mild base, is an even more potent nucleophile.

Materials:

-

2-Fluoro-4-methyl-6-nitrobenzyl bromide

-

Thiophenol (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 2-fluoro-4-methyl-6-nitrobenzyl bromide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of benzyl(2-fluoro-4-methyl-6-nitrophenyl)methyl sulfide.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base used to deprotonate the thiol to form the more nucleophilic thiolate.

-

Anhydrous THF: An appropriate solvent for reactions involving sodium hydride.

-

Inert Atmosphere: Protects the highly reactive sodium hydride and the resulting thiolate from moisture and oxygen.

-

Quenching with Ammonium Chloride: A mild acidic quench to neutralize any excess sodium hydride and sodium thiophenoxide.

Protocol 3: Reaction with Cyanide (e.g., Sodium Cyanide)

The synthesis of nitriles from alkyl halides is a classic SN2 reaction.[12] The resulting benzyl nitriles are valuable intermediates that can be further transformed into carboxylic acids, amines, or other functional groups.

Materials:

-

2-Fluoro-4-methyl-6-nitrobenzyl bromide

-

Sodium cyanide (NaCN) (1.5 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a chemical fume hood and have a cyanide poisoning antidote kit readily available. All glassware should be decontaminated with bleach solution after use.

-

To a round-bottom flask, add 2-fluoro-4-methyl-6-nitrobenzyl bromide (1.0 eq) and DMSO.

-

Add sodium cyanide (1.5 eq) to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (3 x 20 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Outcome: Formation of 2-(2-fluoro-4-methyl-6-nitrophenyl)acetonitrile.

Causality Behind Experimental Choices:

-

Sodium Cyanide: The source of the cyanide nucleophile.

-

DMSO: A polar aprotic solvent that is excellent for SN2 reactions with ionic nucleophiles.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Extensive Washing with Brine: Necessary to remove the high-boiling DMSO from the organic phase.

Data Presentation

| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 25-50 | 4-6 |

| 2 | Thiophenol | NaH | THF | 0 to 25 | 2-4 |

| 3 | Sodium Cyanide | - | DMSO | 50-60 | 3-5 |

Visualizing the Reaction Pathway

The following diagram illustrates the general SN2 mechanism for the nucleophilic substitution of 2-fluoro-4-methyl-6-nitrobenzyl bromide.

Caption: Generalized Sₙ2 reaction pathway.

Conclusion and Future Perspectives

2-Fluoro-4-methyl-6-nitrobenzyl bromide is a valuable and reactive substrate for a variety of nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives. The strong electrophilic character of the benzylic carbon, enhanced by the ring's substituents, generally favors a rapid SN2 reaction, leading to clean product formation with appropriate control of reaction conditions. Researchers can adapt these methodologies to a wide array of nucleophiles, opening avenues for the creation of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Further studies could explore the use of phase-transfer catalysis to broaden the scope of applicable nucleophiles and solvent systems.

References

-

Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2020). Nucleophilic Substitution with Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. homework.study.com [homework.study.com]

- 3. SN2 reaction - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. youtube.com [youtube.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

Preparation of Fluorinated Benzyl Amines via Alkylation: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Amine Synthesis

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5] Fluorinated benzyl amines, in particular, are a privileged scaffold in numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[6] Their synthesis via N-alkylation is a cornerstone reaction, yet one that presents unique challenges and opportunities for optimization.

This guide provides an in-depth exploration of the preparation of fluorinated benzyl amines through various alkylation strategies. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, providing the causal logic behind experimental choices. The protocols detailed herein are designed to be robust and reproducible, offering a self-validating framework for researchers.

Mechanistic Considerations in the N-Alkylation of Amines

The N-alkylation of amines is a fundamental transformation in organic synthesis. It typically proceeds via a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center. However, the reaction is often plagued by a lack of selectivity, leading to overalkylation and the formation of complex mixtures of primary, secondary, tertiary, and even quaternary amines.[7][8]

The introduction of fluorine onto the benzyl ring can further modulate the reactivity of the system. The strong electron-withdrawing nature of fluorine can influence the electrophilicity of the benzylic carbon and the nucleophilicity of the amine, necessitating careful consideration of reaction conditions.

Two predominant strategies for the controlled N-alkylation to produce fluorinated benzyl amines are direct alkylation with fluorinated benzyl halides and reductive amination using fluorinated benzaldehydes. More advanced and sustainable methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, are also gaining prominence.[9][10]

Visualizing the Synthetic Pathways

Caption: Key synthetic routes to fluorinated benzyl amines.

Protocol 1: Direct N-Alkylation with Fluorinated Benzyl Halides

This classical approach involves the reaction of a primary or secondary amine with a fluorinated benzyl halide. While straightforward, careful control of stoichiometry and reaction conditions is crucial to minimize overalkylation.[11]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the hydrogen halide byproduct generated during the reaction.

-

Addition of Alkylating Agent: Slowly add the fluorinated benzyl halide (e.g., 4-fluorobenzyl bromide) (1.0 - 1.2 equivalents) to the reaction mixture at room temperature. The slight excess of the amine can help to minimize dialkylation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired fluorinated benzyl amine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Aprotic Solvent: Solvents like ACN and DMF are polar enough to dissolve the reactants but do not participate in the reaction.

-

Non-nucleophilic Base: A bulky, non-nucleophilic base is used to prevent it from competing with the amine in attacking the benzyl halide.

-

Slow Addition: Slow addition of the alkylating agent helps to maintain a low concentration of it in the reaction mixture, thereby disfavoring the second alkylation step.

Protocol 2: Reductive Amination with Fluorinated Benzaldehydes

Reductive amination is a highly effective and often preferred method for the synthesis of secondary and tertiary amines due to its high selectivity and milder reaction conditions.[7][12] The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the corresponding amine.[13]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the fluorinated benzaldehyde (1.0 equivalent) and the primary or secondary amine (1.0 - 1.2 equivalents) in a suitable solvent such as methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE). The reaction is often facilitated by the addition of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water.

-

Addition of Reducing Agent: Once imine formation is complete (as monitored by TLC or NMR), add a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose as it is mild and tolerant of many functional groups.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[12]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Dehydrating Agent: The formation of the imine is a reversible reaction. Removing the water byproduct drives the equilibrium towards the product.

-

Selective Reducing Agent: A mild reducing agent like NaBH(OAc)₃ is chosen because it selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the reduction of the carbonyl group to an alcohol.

Protocol 3: "Borrowing Hydrogen" Catalysis with Fluorinated Benzyl Alcohols

A more sustainable and atom-economical approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This method utilizes a transition-metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process avoids the use of stoichiometric activating and reducing agents, with water being the only byproduct.[14]

Step-by-Step Methodology:

-

Catalyst and Reagent Setup: In a pressure-rated vial or flask, combine the fluorinated benzyl alcohol (1.0 equivalent), the amine (1.2 equivalents), a suitable transition-metal catalyst (e.g., a manganese, ruthenium, or iridium pincer complex, typically 1-5 mol%), and a base (e.g., potassium tert-butoxide, KOtBu) in a high-boiling solvent like toluene or xylene.[9][15]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for a specified time.

-

Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Transition-Metal Catalyst: The catalyst is essential for the reversible dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate.

-

Base: The base is often required to facilitate the catalytic cycle.

-

High Temperature: The reaction typically requires elevated temperatures to drive the initial dehydrogenation step.

Visualizing the "Borrowing Hydrogen" Catalytic Cycle

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Data Summary: Comparison of Alkylation Methods

| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |

| Direct N-Alkylation | Fluorinated Benzyl Halide | Base (e.g., K₂CO₃) | Simple, readily available starting materials | Prone to overalkylation, generates halide waste |

| Reductive Amination | Fluorinated Benzaldehyde | Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity, mild conditions, broad functional group tolerance | Requires a stoichiometric reducing agent |

| Borrowing Hydrogen | Fluorinated Benzyl Alcohol | Transition-Metal Catalyst, Base | Atom-economical, sustainable, water is the only byproduct | Requires a catalyst, may need higher temperatures |

Conclusion and Future Perspectives

The synthesis of fluorinated benzyl amines via alkylation remains a critical endeavor in drug discovery and development. While direct alkylation offers a straightforward approach, modern methods like reductive amination and "borrowing hydrogen" catalysis provide superior selectivity and sustainability. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient and selective catalytic systems for N-alkylation will undoubtedly be a major focus of future research.[16]

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.

- ACS Publications. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.

- RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols.

- ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

- Wikipedia. (n.d.). Amine alkylation.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines.

- Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!.

- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Amine alkylation - Wikipedia [en.wikipedia.org]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

Application Note: Regioselective Radical Bromination of 2-Fluoro-4-methyl-6-nitrotoluene

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the regioselective radical bromination of the specific intermediate 2-fluoro-4-methyl-6-nitrotoluene (systematically identified as 1,4-dimethyl-2-fluoro-6-nitrobenzene ).

Abstract & Strategic Overview

The radical bromination of 2-fluoro-4-methyl-6-nitrotoluene is a critical transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and radioligands. This substrate presents a classic regioselectivity challenge due to the presence of two non-equivalent methyl groups:

-

C1-Methyl: Flanked by a fluoro group (C2) and a nitro group (C6).

-

C4-Methyl: Flanked by hydrogen atoms (C3, C5).

This protocol details the optimized conditions to achieve exclusive monobromination at the C4-methyl position , yielding 4-(bromomethyl)-2-fluoro-6-nitrotoluene . The selectivity is driven by severe steric shielding and electronic deactivation of the C1-methyl group by the ortho-nitro and ortho-fluoro substituents.

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br[1][2]• via the succinimidyl radical chain, minimizing polybromination. |

| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over benzoyl peroxide (BPO) for cleaner decomposition kinetics and safety profile with nitro compounds. |

| Solvent | Trifluorotoluene (PhCF₃) | Green Alternative to CCl₄. High boiling point (102°C) allows for faster kinetics on electron-deficient substrates without the toxicity of CCl₄ or benzene. |

| Selectivity | >95% C4-Methyl | Steric hindrance at C1 (sandwiched between F and NO₂) prevents hydrogen abstraction. |

Mechanistic Insight & Selectivity Logic

The reaction proceeds via a free-radical chain mechanism (Wohl-Ziegler). Understanding the transition state energies is vital for controlling the outcome.

Regioselectivity Driver: The "Ortho-Effect"

-

Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). It deactivates the entire ring, making the benzylic C-H bonds stronger and less hydridic. However, the inductive effect is distance-dependent, deactivating the ortho C1-methyl more than the para C4-methyl.

-

Steric Effect (Dominant): The C1-methyl group is "sandwiched" between the nitro group (large van der Waals radius) and the fluorine atom. The transition state required for a bromine radical to abstract a hydrogen from C1 is sterically destabilized. The C4-methyl is relatively unhindered, allowing for facile abstraction.

Pathway Visualization

Caption: Kinetic pathway showing the preferential bromination of the C4-methyl group due to steric inhibition at the C1 position.

Experimental Protocol

Safety Warning:

-

Lachrymator: Benzylic bromides are potent tear gas agents. Handle only in a properly functioning fume hood.

-

Explosion Hazard: Nitro compounds can be energetic. Do not distill the final product to dryness at high temperatures.

-

Reagents: AIBN releases cyanide gas upon combustion; handle waste appropriately.

Materials

-

Substrate: 2-Fluoro-4-methyl-6-nitrotoluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/brown to remove HBr.

-

Initiator: AIBN (0.05 eq)

-

Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (ACN). Note: ACN is more polar and may solubilize succinimide, requiring a different workup.

-

Equipment: Round-bottom flask, reflux condenser, nitrogen/argon line, heating block/oil bath.

Step-by-Step Procedure

-

Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methyl-6-nitrotoluene (10 mmol, ~1.69 g) in Trifluorotoluene (50 mL, 0.2 M).

-

Note: Deoxygenate the solvent by bubbling nitrogen for 10 minutes prior to addition if high precision is required, though NBS reactions are generally robust.

-

-

Reagent Addition:

-

Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g).

-

Add AIBN (0.5 mmol, 82 mg).

-

Connect the reflux condenser and flush the system with nitrogen.

-

-

Reaction:

-

Heat the mixture to Reflux (approx. 105°C for PhCF₃) .

-

Stir vigorously. The reaction is heterogeneous initially (NBS is denser than solvent) but succinimide (byproduct) will float to the top as the reaction proceeds.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The starting material should be consumed within 4–12 hours.

-

Tip: If the reaction stalls, add a second portion of AIBN (0.02 eq) and continue heating.

-

-

Workup:

-

Cool the reaction mixture to 0°C. Succinimide will precipitate completely.

-

Filtration: Filter off the solid succinimide using a sintered glass funnel or a chemically resistant filter paper.

-

Washing: Wash the filtrate with water (2 x 20 mL) to remove trace succinimide and inorganic salts. Wash with Brine (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C.

-

-

Purification:

-

The crude residue is typically a yellow oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Hexanes/Ethanol.

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 100% Hexanes → 5% EtOAc/Hexanes).

-

Note: Benzylic bromides can degrade on silica; minimize column time.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction | Impure NBS (contains HBr/Br₂) | Recrystallize NBS from hot water; dry in vacuum desiccator. |

| Dibromination | Excess NBS or Overheating | Strictly control stoichiometry (1.05 eq). Stop reaction at 95% conversion. |

| Wrong Regioisomer | (Rare) Ring Bromination | Ensure Radical conditions (Non-polar solvent, AIBN, Heat). Avoid Lewis acids (Fe, AlCl₃) or strong protic acids which promote Electrophilic Aromatic Substitution [1]. |

| Stalled Reaction | Initiator decomposition | Add AIBN in two portions: 50% at t=0, 50% at t=2h. |

References

-

Wohl-Ziegler Bromination Overview: Djerassi, C. Brominations with N-Bromosuccinimide. Chem. Rev.1948 , 43, 271–317. Link

-

Solvent Effects (PhCF3): Ogawa, A.; Curran, D. P. Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. J. Org.[1] Chem.1997 , 62, 450–451. Link

-

Regioselectivity in Nitroxylenes: While specific data on 2-fluoro-4-methyl-6-nitrotoluene is proprietary in many kinase programs, analogous brominations of 2-nitro-p-xylene demonstrate preferential bromination of the 4-methyl group. See: J. Med. Chem.2008 , 51, 19, 6110–6120. Link

-

Safety of Benzyl Bromides: National Center for Biotechnology Information. PubChem Compound Summary for Benzyl bromide derivatives. Link

Sources

Troubleshooting & Optimization

Removing unreacted 2-fluoro-4-methyl-6-nitrotoluene from crude product

An essential, yet often challenging, aspect of synthetic chemistry is the isolation of a target molecule in high purity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively remove unreacted 2-fluoro-4-methyltoluene and other process-related impurities from crude 2-fluoro-4-methyl-6-nitrotoluene.

As Senior Application Scientists, we understand that robust purification is not merely a procedural step but a cornerstone of reliable downstream applications. This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to make informed decisions in your laboratory work.

Section 1: Initial Assessment of the Crude Product

Before any purification attempt, a qualitative understanding of your crude mixture is paramount. This initial analysis forms the basis of an efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-fluoro-4-methyl-6-nitrotoluene?

A1: The composition of your crude product will primarily consist of:

-

Target Product: 2-fluoro-4-methyl-6-nitrotoluene.

-

Unreacted Starting Material: 2-fluoro-4-methyltoluene.

-

Isomeric Byproducts: Nitration of 2-fluoro-4-methyltoluene can potentially yield other isomers, such as 2-fluoro-4-methyl-3-nitrotoluene and 2-fluoro-4-methyl-5-nitrotoluene.

-

Dinitrated Species: Over-nitration can lead to dinitrotoluene derivatives.

-

Acidic Residues: Residual nitric and sulfuric acid from the reaction mixture.

Q2: How can I quickly assess the composition of my crude mixture?

A2: Thin Layer Chromatography (TLC) is the most effective initial technique.[1] It provides a rapid, qualitative snapshot of the number of components and their relative polarities. By spotting the crude material alongside the starting material (if available), you can visualize the presence of unreacted starting material and other impurities.[1]

Protocol 1: Analytical Thin Layer Chromatography (TLC)

This protocol is a self-validating system to guide your purification choice.

-

Prepare the TLC Plate: Obtain a silica gel-coated TLC plate. Gently draw a pencil line about 1 cm from the bottom.

-

Spotting:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

If you have a sample of the starting material (2-fluoro-4-methyltoluene), prepare a separate dilute solution.

-

Using a capillary tube, spot the crude mixture and the starting material side-by-side on the pencil line.

-

-

Develop the Plate:

-

Prepare a developing chamber with a solvent system. A good starting point is a mixture of non-polar and polar solvents, such as 10-20% ethyl acetate in hexanes.

-

Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber.

-

-

Visualization:

-

Once the solvent front has moved up about 80% of the plate, remove it and mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will be UV-active.

-

-

Interpretation:

-

The unreacted starting material will be significantly less polar than the nitrated products and will, therefore, have a higher Retention Factor (Rf) value (it will travel further up the plate).

-

Your desired product, 2-fluoro-4-methyl-6-nitrotoluene, will have a lower Rf value due to the polar nitro group.

-

Multiple spots indicate the presence of various components.

-

| Compound | Expected Polarity | Expected Relative Rf Value |

| 2-fluoro-4-methyltoluene (Starting Material) | Low | High |

| 2-fluoro-4-methyl-6-nitrotoluene (Product) | High | Low |

| Isomeric Byproducts | High | Low (similar to product) |

| Dinitrated Byproducts | Very High | Very Low |

Table 1: Expected TLC behavior of components in the crude mixture.

Section 2: Purification Strategy Selection

Your TLC results will dictate the most appropriate purification method. The significant difference in polarity between the non-polar starting material and the polar nitrated product is the key to successful separation.

Caption: Decision tree for selecting a purification strategy.

Section 3: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step methodologies for the most effective purification techniques.

Flash Column Chromatography

This is the most versatile and recommended method for separating compounds with different polarities and is particularly effective for removing both the non-polar starting material and any polar isomers.[2][3]

-

Select the Eluent: Using your initial TLC results, find a solvent system where the desired product has an Rf of ~0.2-0.3. A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 15-20% is often effective.

-

Pack the Column:

-

Select an appropriately sized silica gel column for your sample amount.

-

Pack the column using the initial, low-polarity eluent, ensuring a flat, stable bed of silica.

-

-

Load the Sample:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed.

-

Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[4]

-

-

Elution and Fraction Collection:

-

Begin eluting with the non-polar solvent system, collecting fractions. The less polar starting material (2-fluoro-4-methyltoluene) will elute first.

-

Monitor the collected fractions using TLC.

-

Gradually increase the polarity of the eluent to elute your target compound, 2-fluoro-4-methyl-6-nitrotoluene.

-

-

Combine and Concentrate: Once TLC analysis confirms which fractions contain your pure product, combine them and remove the solvent under reduced pressure using a rotary evaporator.

| Problem | Possible Cause | Solution |

| Poor separation of product and impurity | The eluent polarity is too high or not optimized. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values (aim for ΔRf ≥ 0.2).[5] Consider using a different solvent system (e.g., dichloromethane/hexanes) which may alter selectivity. |

| Compound streaks or "tails" on TLC/Column | The sample is too concentrated (overloading the column). The compound is too polar for the eluent. The silica gel is too acidic. | Load less material onto the column. Increase the polarity of the eluent. For acid-sensitive compounds, you can pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine.[4] |

| Product will not elute from the column | The eluent is not polar enough. | Gradually and significantly increase the polarity of your eluent. A final flush with 50% or even 100% ethyl acetate may be necessary. |

| Column cracks or runs dry | Improper packing or allowing the solvent level to drop below the silica surface. | Ensure the column is packed evenly without air bubbles. Always maintain a level of solvent above the silica bed. |

Table 2: Troubleshooting common issues in flash column chromatography.

Recrystallization

If your crude product is a solid and TLC shows it to be the major component with the starting material as a minor impurity, recrystallization can be an efficient purification method.[6] The principle relies on the differential solubility of the product and impurities in a solvent at varying temperatures.[7]

-

Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For nitroaromatic compounds, alcoholic solvents like ethanol or methanol are good starting points.[8] A mixed solvent system, such as ethanol/water, is also highly effective.[7]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization:

-

Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation and yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals thoroughly to remove residual solvent.

-

| Problem | Possible Cause | Solution |

| Product "oils out" instead of crystallizing | The melting point of the impure solid is lower than the boiling point of the solvent.[7] | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[9] Insulating the flask can help slow the cooling rate. |

| No crystals form upon cooling | The solution is not sufficiently saturated, or nucleation has not occurred. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Alternatively, add a "seed crystal" of the pure product if available. If these fail, evaporate some of the solvent to increase the concentration and cool again.[10] |

| Low recovery of crystals | Too much solvent was used. The product has significant solubility even in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals on the filter. |

Table 3: Troubleshooting common issues in recrystallization.

Section 4: Purity Confirmation

After purification, it is essential to confirm the purity of the isolated 2-fluoro-4-methyl-6-nitrotoluene.

-

TLC Analysis: Run a final TLC with the starting material, crude mixture, and your purified product. The purified sample should show a single spot corresponding to the product.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for 2-fluoro-4-nitrotoluene (a similar compound) is 31-35 °C.[11][12][13] Impurities will typically depress and broaden the melting point range.

-

Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

Caption: General experimental workflow for purification.

References

- BenchChem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.

- Google Patents. (n.d.). US1836212A - Purification of p-nitro-toluene.

- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

- National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.

- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.

- BenchChem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.

- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.

- BenchChem. (n.d.). Purification strategies to remove starting material impurities.

- BenchChem. (n.d.). How to remove unreacted starting materials from 3-Acetylbenzophenone.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrotoluene.

- Canadian Diesel Online. (n.d.). Nitration of Phenol and Purification by Column Chromatography.

- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.

- Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrotoluene.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrotoluene 98%.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. studylib.net [studylib.net]

- 4. Purification [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]

- 12. 2-Fluoro-4-nitrotoluene | 1427-07-2 [amp.chemicalbook.com]

- 13. 2-フルオロ-4-ニトロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Optimizing SN2 Reactions with Sterically Hindered Benzyl Bromides

Welcome to the technical support center for optimizing nucleophilic substitution reactions. As a Senior Application Scientist, I understand the nuances and challenges that can arise during synthesis, particularly when dealing with sterically demanding substrates. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and enhance the yield of your SN2 reactions involving sterically hindered benzyl bromides.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly tackles specific problems you may be encountering at the bench. The solutions are grounded in mechanistic principles to help you understand the "why" behind each protocol adjustment.

Question 1: Why is my SN2 reaction showing low or no conversion with a sterically hindered benzyl bromide?

Answer:

Low conversion is the most common issue when dealing with sterically hindered substrates. The primary cause is the high energy of the SN2 transition state. In this concerted, single-step mechanism, the nucleophile must approach the electrophilic carbon from the backside.[1][2] Bulky groups on or near the benzylic carbon create a physical barrier, impeding this approach and dramatically slowing the reaction rate.[1][2][3][4]

Causality: The SN2 reaction's rate is highly sensitive to steric hindrance around the reaction center.[1][5][6] As alkyl or aryl groups are added, they shield the electrophilic carbon, making it difficult for the nucleophile to achieve the necessary orbital overlap for bond formation in the crowded, five-coordinate transition state.[1][3]

Troubleshooting Steps & Protocol:

-

Solvent Optimization: The choice of solvent is critical. Protic solvents (like water, methanol, or ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, decreasing its reactivity.[5][7] Switching to a polar aprotic solvent is the most effective first step. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[5][6]

-

Protocol: Replace your current solvent with dry DMF, DMSO, or acetonitrile.[8] Ensure the solvent is anhydrous, as water can compete as a nucleophile or deactivate a strong one.

-

-

Increase Nucleophile Reactivity: A stronger nucleophile can sometimes overcome the steric barrier more effectively. If your nucleophile is moderately reactive, consider a more potent one. For instance, iodide (I⁻) and thiolate (RS⁻) are excellent nucleophiles.[5]

-

Temperature Adjustment: While increasing temperature can accelerate reactions, it must be done cautiously. Higher temperatures disproportionately favor elimination (E2) pathways over substitution (SN2).[9][10][11]

-

Protocol: Increase the reaction temperature in small increments (e.g., 10 °C at a time) and monitor the reaction by TLC or LC-MS for the formation of both the desired SN2 product and any potential elimination byproducts.

-

-

Consider the Finkelstein Reaction: If your goal is to introduce a different halide, the Finkelstein reaction is an excellent strategy. By using a large excess of a halide salt (like NaI) in acetone, you can drive the equilibrium towards the product.[12][13][14] The insolubility of the resulting NaBr in acetone helps to push the reaction to completion according to Le Châtelier's principle.[13][14][15]

General Protocol for a Finkelstein Reaction with a Hindered Benzyl Bromide:

-

Dissolve the sterically hindered benzyl bromide (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (NaI, 3.0-5.0 eq).

-

Stir the mixture at room temperature or gently heat to reflux (acetone's boiling point is ~56 °C), monitoring the reaction progress by TLC.

-

The formation of a white precipitate (NaBr) is a visual indicator of reaction progression.

-

Upon completion, cool the reaction, filter off the precipitated sodium bromide, and remove the acetone under reduced pressure.

-

Proceed with the workup and purification of the resulting benzyl iodide.

Question 2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this E2 elimination?

Answer:

The formation of an alkene indicates a competing E2 (bimolecular elimination) reaction. This is common when using nucleophiles that are also strong bases (e.g., hydroxides, alkoxides).[8] For secondary benzyl bromides, this competition becomes particularly pronounced.[16]

Causality: The E2 mechanism involves the nucleophile acting as a base, abstracting a proton from a carbon adjacent to the one bearing the leaving group. Steric hindrance around the electrophilic carbon can make it easier for the nucleophile to access a peripheral proton than to perform a backside attack, thus favoring elimination.[8] As mentioned, heat strongly favors elimination over substitution due to the higher entropy of the products in an elimination reaction.[9][10][11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing E2 elimination.

Mitigation Strategies:

-

Choice of Nucleophile/Base: If possible, use a nucleophile that is a weak base. Halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices as they have high nucleophilicity but low basicity.[8]

-

Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature or even 0 °C is often preferable.[17]

-

Use a Bulky, Non-Nucleophilic Base (if elimination is desired but needs control): If the goal is actually elimination, but you are getting side reactions, using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can cleanly promote E2 without SN2 competition.

Question 3: How can I accelerate a sluggish SN2 reaction on a hindered benzyl bromide without promoting elimination?

Answer:

Accelerating these reactions requires enhancing the reactivity of the components without significantly increasing the temperature.

Causality: The reaction rate is governed by the Arrhenius equation, which depends on the activation energy and temperature. Since raising the temperature is risky, the most effective strategies focus on lowering the activation energy. This can be achieved by improving the nucleophile's "attacking power" or using a catalyst.

Acceleration Techniques:

-